molecular formula C12H16F3N3O2 B5553143 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B5553143
M. Wt: 291.27 g/mol
InChI Key: MWZJSHFKQVQABK-UHFFFAOYSA-N
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Description

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide is a useful research compound. Its molecular formula is C12H16F3N3O2 and its molecular weight is 291.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.11946125 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were found to exhibit significant antioxidant activity through various in vitro assays, highlighting their potential as antioxidants in biological systems (Chkirate et al., 2019).

Synthesis of Diverse Aminosugars

The furanose acetonide derivative, related to pyrazole-acetamide chemistry, has been used in a concise and efficient synthesis process to create diverse aminosugars. This synthesis contributes to the development of biologically important molecules, indicating a wide range of potential applications in medicinal chemistry and drug development (Cai et al., 2009).

Novel 2-Pyrone Derivatives

The synthesis of novel 2-pyrone derivatives from pyrazole-acetamide precursors has been documented, with detailed structural characterization provided through X-ray diffraction. This research expands the scope of pyrazole-acetamide derivatives in the creation of new compounds with potential applications in materials science and pharmaceuticals (Sebhaoui et al., 2020).

Biological Activity of Derivatives

A study on the synthesis, crystal structure, and biological activity of specific pyrazole-acetamide derivatives revealed moderate herbicidal and fungicidal activities. This demonstrates the potential utility of such compounds in agricultural applications, providing a new avenue for the development of agrochemicals (Hu et al., 2016).

Flavouring Group Evaluation

The safety and potential use of pyrazole-acetamide derivatives as flavouring substances have been evaluated, highlighting the importance of such compounds in food science. This evaluation underscores the diverse applicability of pyrazole-acetamide derivatives beyond pharmaceuticals, extending to food and beverage applications (Younes et al., 2018).

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-8-5-10(12(13,14)15)17-18(8)7-11(19)16-6-9-3-2-4-20-9/h5,9H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJSHFKQVQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2CCCO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.